
Didemethyl Mifepristone
Vue d'ensemble
Description
Méthodes De Préparation
N,N-Didesmethylmifepristone is synthesized from mifepristone through a process called monodemethylation. This reaction is catalyzed by the enzyme CYP3A4 in the liver . Industrial production methods for mifepristone involve the use of various raw materials, including microcrystalline cellulose, starch, dextrin, and other excipients .
Analyse Des Réactions Chimiques
N,N-Didesmethylmifepristone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Medical Abortion
Didemethyl mifepristone's primary application is in medical abortion regimens. Mifepristone, often used in combination with misoprostol, has shown high efficacy rates (95-99%) for terminating pregnancies up to 10 weeks gestation. Studies indicate that the metabolite this compound may contribute to the overall effectiveness and safety of these regimens by enhancing the pharmacological action of mifepristone .
Table 1: Efficacy of Mifepristone Regimens
Study Reference | Gestational Age (Days) | Efficacy Rate (%) | Complications (%) |
---|---|---|---|
29-35 | 98.8 | 0.01 | |
36-42 | 98.8 | 0.03 | |
57-63 | 95.5 | Rare |
Treatment of Cushing Syndrome
This compound is also studied for its potential role in treating Cushing syndrome. Mifepristone blocks cortisol's effects without decreasing its production, leading to improved management of hyperglycemia associated with the condition. The metabolite's contribution to this mechanism is an area of ongoing research, focusing on optimizing dosage and minimizing side effects .
Table 2: Pharmacological Effects on Cushing Syndrome
Mechanism | Effect |
---|---|
Cortisol receptor blockade | Reduces hyperglycemia |
Progesterone receptor antagonism | Alters metabolic pathways |
Endometriosis and Uterine Fibroids
Recent studies have explored this compound's potential in treating endometriosis and uterine fibroids. Its ability to modulate hormonal activity may provide therapeutic benefits for managing symptoms associated with these conditions. Research indicates that mifepristone can reduce fibroid size and alleviate pain related to endometriosis, suggesting that its metabolites may similarly contribute to these outcomes .
Case Study 1: Medical Abortion Efficacy
A retrospective study involving over 13,000 women demonstrated that a regimen using 200 mg of mifepristone followed by misoprostol was highly effective for medical abortion, achieving a success rate of 97.7%. The study highlighted the importance of understanding the pharmacokinetics of both mifepristone and its metabolites, including this compound, in optimizing treatment protocols .
Case Study 2: Management of Cushing Syndrome
In another study focusing on patients with Cushing syndrome, the administration of mifepristone significantly improved glycemic control without reducing cortisol levels. The role of this compound in this context is being investigated to determine how it may enhance therapeutic outcomes while minimizing adverse effects .
Mécanisme D'action
N,N-Didesmethylmifepristone exerts its effects by binding to the progesterone receptor and the glucocorticoid receptor. This binding inhibits the action of progesterone and cortisol, leading to various physiological effects. The compound’s mechanism of action involves the modulation of gene expression and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
N,N-Didesmethylmifepristone is similar to other selective progesterone receptor modulators, such as:
Mifepristone (RU-486): The parent compound from which N,N-Didesmethylmifepristone is derived.
Ulipristal acetate: Another SPRM used for emergency contraception and the treatment of uterine fibroids.
Asoprisnil: An SPRM used in the treatment of endometriosis and uterine fibroids.
Activité Biologique
Didemethyl mifepristone, also known as RU42848, is a metabolite of the well-known anti-progesterone drug mifepristone (RU486). Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in reproductive health and oncology. This article delves into the biological mechanisms, efficacy, and safety of this compound, supported by case studies and research findings.
This compound exhibits pharmacological properties similar to those of its parent compound, mifepristone. It primarily acts as an antagonist of both progesterone and glucocorticoid receptors. The following mechanisms have been identified:
- Progesterone Receptor Antagonism : this compound binds to the progesterone receptor, inhibiting the action of progesterone, which is essential for maintaining pregnancy. This mechanism underlies its use in medical abortion protocols.
- Glucocorticoid Receptor Antagonism : At higher concentrations, it can block glucocorticoid receptors, potentially affecting stress response pathways and metabolic processes .
Biological Activity and Efficacy
Research indicates that this compound retains significant biological activity. Its efficacy has been observed in various studies:
- Medical Abortion : Mifepristone, along with its metabolites including this compound, has demonstrated a high efficacy rate for medical abortion. In a large cohort study involving 13,373 women, a regimen utilizing mifepristone followed by misoprostol showed a success rate of 97.7% .
- Cancer Treatment : Preclinical studies have suggested that this compound may inhibit tumor growth in certain cancer cell lines. For instance, it has been reported to reduce tumor weight in prostate cancer models . The compound's ability to downregulate oncogenes and inhibit cell migration contributes to its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Treatment-Resistant PTSD : A study involving three patients with treatment-resistant PTSD showed that administration of mifepristone (which includes this compound) resulted in significant reductions in PTSD symptoms. Two out of three patients no longer met diagnostic criteria following treatment .
- Pregnancy Continuation Post-Exposure : An observational study tracked pregnancies exposed to mifepristone during the first trimester. It found that the rate of major congenital malformations was only slightly higher than the general population rate, suggesting that exposure to this compound does not significantly increase risk .
Safety Profile
The safety profile of this compound is closely tied to that of mifepristone. Adverse effects are generally mild but can include:
- Gastrointestinal Disturbances : Nausea and vomiting are common side effects associated with both compounds.
- Endocrine Effects : As a glucocorticoid antagonist, it may lead to alterations in cortisol levels, necessitating monitoring in patients with adrenal insufficiency .
Comparative Table of Mifepristone and Its Metabolites
Compound | Mechanism of Action | Efficacy Rate (Medical Abortion) | Notable Effects |
---|---|---|---|
Mifepristone | Progesterone & Glucocorticoid Receptor Antagonism | 97.7% | Induces abortion; Anti-cancer properties |
This compound | Similar to Mifepristone | Not directly assessed | Potential anti-cancer effects; PTSD symptom reduction |
Propriétés
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBCIAEOBOEKD-YEEPMTPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146215 | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104004-92-4 | |
Record name | RU 42848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIDESMETHYLMIFEPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RU 42848 compare to other antiprogestins in terms of its binding affinity to the progesterone receptor?
A1: The research indicates that RU 42848, a didemethyl derivative of RU 486 (Mifepristone), exhibits a lower relative binding affinity (RBA) to the rabbit myometrium progesterone receptor compared to RU 486. [] This suggests that structural modifications, such as the removal of methyl groups in RU 42848, can influence its interaction with the target receptor.
Q2: What is the metabolic fate of Mifepristone in the body and what is the significance of RU 42848 in this context?
A2: According to the research, RU 42848 is identified as the primary metabolite of Mifepristone. [] After oral administration, Mifepristone undergoes extensive hepatic metabolism, with RU 42848 emerging as a key metabolic product. This information is crucial for understanding the pharmacokinetic profile of Mifepristone and the potential biological activity of its metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.